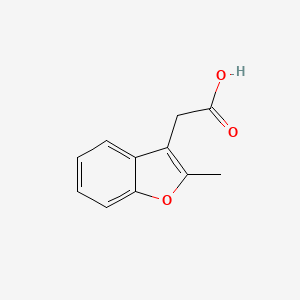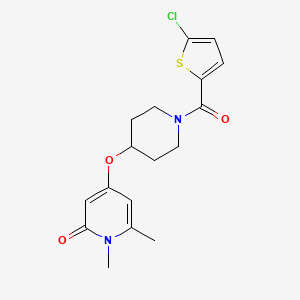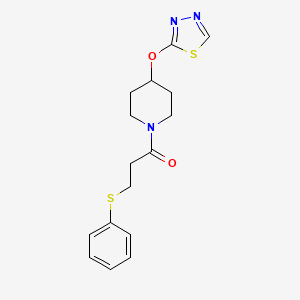![molecular formula C18H34N2O5 B2586465 (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 2319669-05-9](/img/no-structure.png)
(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as Heptanoyl-Val-Val-Aib-Val-Tyr-Pro-Ala or H-VVAIVP-Aib-OMe, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide is composed of seven amino acids and has a unique chemical structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Modification of Swern Oxidation
6-(methylsulfinyl)hexanoic acid, a close relative of the compound , has been utilized in modifications of Swern oxidation. This modification aids in converting alcohols to aldehydes or ketones, showcasing a potential application in organic synthesis and chemical transformations (Liu & Vederas, 1996).
Crystal Structures of Aliphatic Acids
Studies have been conducted on the crystal structures of various aliphatic acids, including 6-(4-chlorophenylamino)6-oxohexanoic acid. These research endeavors provide insights into molecular configurations that could be relevant to the compound (Feeder & Jones, 1994).
ELISA Development for Pesticide Analysis
In the context of detecting organophosphorous insecticides in fruit samples, synthesized haptens related to hexanoic acid derivatives have been used. This indicates potential application in environmental monitoring and food safety (Zhang et al., 2008).
Schiff's Bases for Corrosion Inhibition
Hexanoic acid derivatives have been used in synthesizing Schiff's bases as corrosion inhibitors, demonstrating their utility in material science and industrial applications (Gupta et al., 2016).
Metabolism Studies
Metabolism studies of compounds like 2-ethylhexanoic acid, which share structural similarities with the compound , provide insights into human metabolic pathways and the potential biotransformation of such substances (Stingel et al., 2007).
Pharmaceutical Applications
The development of lipopeptides incorporating hexanoic acid derivatives indicates potential pharmaceutical applications, particularly in the realm of immunology and vaccine adjuvants (Metzger et al., 1991).
Chemical Synthesis and Analysis
Research on the rearrangement of N-acylamino-substituted oximes, including those with heptanoic acid derivatives, underscores their role in synthetic chemistry and analytical methodologies (Agafontsev & Tkachev, 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the heptanoyl chloride and the tert-butyl N-(2-methylpropan-2-yl)oxycarbamate. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "L-Histidine", "Heptanoyl chloride", "Tert-butyl N-(2-methylpropan-2-yl)oxycarbamate", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group of L-histidine with tert-butoxycarbonyl (Boc) group using Boc2O and DIPEA in dichloromethane (DCM) solvent.", "Step 2: Protection of the carboxylic acid group of Boc-L-histidine with 2,4,6-trimethylbenzenesulfonyl (Tos) group using TsCl and DIPEA in DCM solvent.", "Step 3: Coupling of the protected Boc-L-histidine with heptanoyl chloride using DCC and DIPEA in DCM solvent.", "Step 4: Coupling of the protected Boc-L-histidine-heptanoyl with tert-butyl N-(2-methylpropan-2-yl)oxycarbamate using DCC and DIPEA in DCM solvent.", "Step 5: Removal of the protecting groups using HCl and NaOH in methanol and water solvent mixture.", "Step 6: Purification of the product using ethyl acetate and diethyl ether solvents." ] } | |
CAS-Nummer |
2319669-05-9 |
Produktname |
(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Molekularformel |
C18H34N2O5 |
Molekulargewicht |
358.479 |
IUPAC-Name |
(2S)-6-(heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C18H34N2O5/c1-5-6-7-8-12-15(21)19-13-10-9-11-14(16(22)23)20-17(24)25-18(2,3)4/h14H,5-13H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-/m0/s1 |
InChI-Schlüssel |
ORYWCVQRFFRXPN-AWEZNQCLSA-N |
SMILES |
CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)
![3-methyl-6-({4-[(2-methylphenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2586383.png)
amino}ethyl)benzoic acid](/img/structure/B2586385.png)
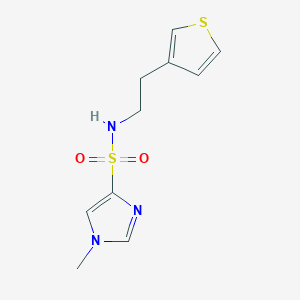
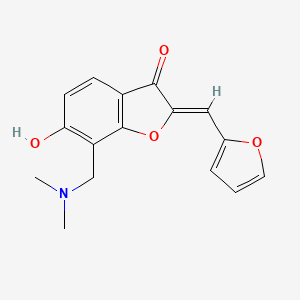
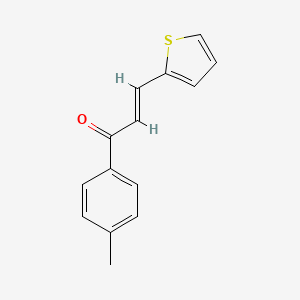

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2586395.png)

